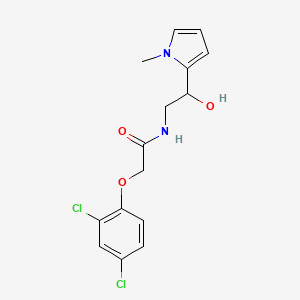

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide

Description

This compound belongs to the phenoxyacetamide class, characterized by a 2,4-dichlorophenoxy backbone linked to an acetamide moiety. The unique substitution at the N-position includes a 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl group, which distinguishes it from other derivatives.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N2O3/c1-19-6-2-3-12(19)13(20)8-18-15(21)9-22-14-5-4-10(16)7-11(14)17/h2-7,13,20H,8-9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCIMWNOQROHMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide typically involves multiple steps:

-

Formation of the Dichlorophenoxy Intermediate: : The initial step involves the chlorination of phenol to produce 2,4-dichlorophenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.

-

Esterification: : The 2,4-dichlorophenol is then reacted with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This esterification reaction is typically conducted in the presence of a dehydrating agent like sulfuric acid.

-

Amidation: : The final step involves the reaction of 2-(2,4-dichlorophenoxy)acetic acid with 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine to form the target compound. This amidation reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and is carried out under mild conditions to preserve the integrity of the functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide undergoes various chemical reactions, including:

-

Oxidation: : The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

-

Reduction: : The compound can be reduced to form different derivatives, particularly at the carbonyl or nitro groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Substitution: : The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group typically yields a ketone or aldehyde, while nucleophilic substitution of the dichlorophenoxy group can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as an anti-inflammatory agent . Research indicates that derivatives of 2,4-dichlorophenoxyacetic acid can selectively inhibit the COX-2 enzyme, which is involved in inflammatory responses. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for developing new anti-inflammatory medications .

Case Study: COX-2 Inhibition

A study demonstrated that compounds similar to 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide exhibited significant COX-2 inhibitory activity. This suggests potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases .

Agricultural Applications

Due to its structural similarities to herbicides like 2,4-D , this compound may also find applications in agriculture as a herbicide . The dichlorophenoxy group is known for its herbicidal properties, particularly against broadleaf weeds while being less harmful to grasses.

Herbicidal Activity

Research into related compounds has shown effective weed control with minimal impact on crop yield. The ability to selectively target unwanted vegetation makes this compound a candidate for further exploration in herbicide formulations .

Pesticide Development

The potential role of this compound in developing new pesticides is notable. Its unique structure may allow for the creation of formulations that can combat specific pests while being environmentally safer than traditional pesticides.

Environmental Safety

Studies are ongoing to evaluate the environmental impact and safety profile of such compounds, focusing on their toxicity to non-target organisms and their degradation in soil and water .

Chemical Synthesis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors followed by selective functional group modifications. This complexity allows for the exploration of various synthetic pathways that could lead to novel derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenoxy group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyethyl and pyrrole groups contribute to its binding affinity and specificity, allowing it to exert its effects at the molecular level.

Comparison with Similar Compounds

Key Structural Variations:

The target compound’s pyrrole-hydroxyethyl side chain contrasts with substituents in analogues:

- DICA () : Features a 2-mercaptoethyl group instead of pyrrole-hydroxyethyl. This thiol group enables disulfide bond formation with caspase-3’s Cys264, critical for its inhibitory activity.

- Compound 533 () : Contains a 4-methylpyridin-2-yl group, enhancing its auxin-like herbicidal activity.

- N-[3,4-(Methylenedioxy)benzyl] derivatives (): Include pentanamide or propanoic acid chains, influencing lipophilicity and binding to bacterial targets.

- 2-(2,4-Dichlorophenoxy)-N-(4-methylphenyl)acetamide (): Substituted with a methylphenyl group, resulting in higher logP (4.486) compared to the target compound’s hydrophilic pyrrole-hydroxyethyl group.

Table 1: Structural Features of Selected Analogues

Physicochemical Properties

Molecular Weight and Lipophilicity:

- The target compound’s molecular weight (~380–400 g/mol) is comparable to analogues like DICA (MW: ~310 g/mol) and compound 533 (MW: ~340 g/mol).

- logP Values: Target compound (estimated): ~3.5–4.0 (hydroxyethyl-pyrrole increases polarity). 2-(2,4-Dichlorophenoxy)-N-(4-methylphenyl)acetamide: logP 4.486 (more lipophilic due to methylphenyl) . DICA: Lower logP (~2.8) due to hydrophilic mercaptoethyl group .

Hydrogen Bonding Capacity:

- The hydroxyethyl-pyrrole group in the target compound provides two hydrogen bond donors (OH and NH) and three acceptors (O, pyrrole N), enhancing solubility compared to methylphenyl or pyridyl analogues .

Anti-Inflammatory Potential:

- Derivatives of 2-(2,4-dichlorophenoxy)acetic acid (e.g., compound 7d) show COX-2 selectivity, suggesting the target compound may share this activity .

- Molecular docking studies () highlight the importance of the dichlorophenoxy group in binding COX-2’s hydrophobic pocket.

Enzyme Inhibition:

- DICA inhibits caspase-3 via covalent interaction with Cys264, while the target compound’s pyrrole group may favor different binding modes .

Biological Activity

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide, with CAS Number 1396674-29-5, is a synthetic compound that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

- Molecular Formula : C15H16Cl2N2O3

- Molecular Weight : 343.2 g/mol

- Structure : The compound features a dichlorophenoxy group, a pyrrole moiety, and an acetamide functional group, which are critical for its biological activity.

Antinociceptive Effects

Research indicates that compounds structurally related to 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide may exhibit significant antinociceptive properties. For instance, studies on similar derivatives have shown that they can effectively reduce pain in animal models through interaction with sigma receptors, particularly σ1 receptors .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. Derivatives of 2,4-dichlorophenoxyacetic acid have been reported to selectively inhibit COX-2, which is involved in inflammatory processes . This inhibition could be relevant for treating conditions characterized by chronic inflammation.

Cytotoxicity and Antiproliferative Effects

Initial studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, thiazole-bearing molecules have shown significant activity against tumorigenic cells due to their ability to induce apoptosis and inhibit cell proliferation . The presence of the dichlorophenoxy group may enhance these effects by facilitating cellular uptake or altering metabolic pathways.

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Binding : The interaction with sigma receptors may modulate neurotransmitter release and neuronal excitability, contributing to its analgesic effects.

- Enzyme Inhibition : By inhibiting COX enzymes, the compound may reduce the synthesis of pro-inflammatory mediators.

- Cell Cycle Disruption : Similar compounds have been shown to interfere with cell cycle progression in cancer cells, leading to increased apoptosis.

Study on Pain Relief

A study published in the Journal of Medicinal Chemistry evaluated the antinociceptive properties of a related compound. It was found that administration reduced pain response in a formalin test model significantly compared to control groups .

Anti-inflammatory Research

Research conducted on derivatives of 2-(2,4-dichlorophenoxy)acetic acid highlighted their potential as anti-inflammatory agents. These compounds were shown to selectively inhibit COX-2 with an IC50 value indicating strong efficacy .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.